molecular formula C10H16ClN5 B12224982 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12224982
M. Wt: 241.72 g/mol
InChI Key: IPQMBWAKQBLAKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method includes the reaction of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The reaction conditions often involve cooling the solution to 0°C and stirring for a specific period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-10(13-15(8)3)11-7-9-4-5-14(2)12-9;/h4-6H,7H2,1-3H3,(H,11,13);1H

InChI Key

IPQMBWAKQBLAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

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